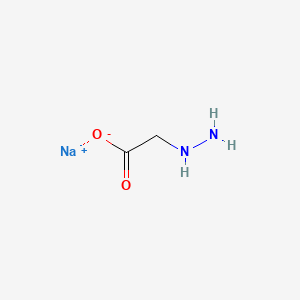
Sodium hydrazinoacetate
Descripción general
Descripción
Sodium hydrazinoacetate is a chemical compound with the molecular formula C2H5N2NaO2 It is a sodium salt of hydrazinoacetic acid and is known for its applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium hydrazinoacetate can be synthesized through the reaction of chloroacetic acid with hydrazine hydrate in the presence of an alkali. The reaction typically occurs at temperatures between 0 and 25 degrees Celsius. The product is then concentrated under reduced pressure, and water is separated by filtration. Absolute ethanol is added, and an esterification reaction is performed using dry hydrogen chloride to obtain ethyl hydrazinoacetate hydrochloride and sodium chloride .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The method involves mixing and heating chloroacetic acid, hydrazine hydrate, and alkali, followed by concentration, filtration, and esterification. This process is designed to reduce raw material consumption, improve production efficiency, and minimize production costs while ensuring safety and ease of operation .
Análisis De Reacciones Químicas
Types of Reactions: Sodium hydrazinoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various hydrazine derivatives, substituted acetic acids, and other organic compounds depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Sodium hydrazinoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and hydrazides.
Biology: It has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its use in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of other compounds .
Mecanismo De Acción
The mechanism of action of sodium hydrazinoacetate involves its interaction with molecular targets and pathways in biological systems. It can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The hydrazino group can form covalent bonds with electrophilic centers in target molecules, leading to changes in their structure and function. This mechanism underlies its potential biological activities, including its antibacterial and antifungal effects .
Comparación Con Compuestos Similares
Sodium hydrazinoacetate can be compared with other similar compounds, such as:
Hydrazine: A simple hydrazine derivative with similar reactivity but different applications.
Ethyl hydrazinoacetate: An ester form of hydrazinoacetic acid with distinct properties and uses.
Hydrazinoacetic acid: The parent acid of this compound with similar chemical behavior but different solubility and reactivity.
Uniqueness: this compound is unique due to its sodium salt form, which imparts different solubility and reactivity characteristics compared to its parent acid and ester derivatives. This uniqueness makes it suitable for specific applications in research and industry where these properties are advantageous .
Propiedades
IUPAC Name |
sodium;2-hydrazinylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2.Na/c3-4-1-2(5)6;/h4H,1,3H2,(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWQDSMAOLFRGR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])NN.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240532 | |
| Record name | Sodium hydrazinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94107-53-6 | |
| Record name | Sodium hydrazinoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094107536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium hydrazinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrazinoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)
![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluorobenzophenone](/img/structure/B1343389.png)
![ethyl 8-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate](/img/structure/B1343392.png)

![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)





![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)
![Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)

